molecular formula C9H5BrClN B7780676 3-(4-Bromophenyl)-3-chloroacrylonitrile

3-(4-Bromophenyl)-3-chloroacrylonitrile

Cat. No.: B7780676
M. Wt: 242.50 g/mol
InChI Key: LDXSSEKZKTYYOQ-UITAMQMPSA-N
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Description

3-(4-Bromophenyl)-3-chloroacrylonitrile is a halogenated acrylonitrile derivative characterized by a bromophenyl group at the 3-position, a chlorine substituent at the same carbon, and a nitrile functional group. This compound is frequently utilized as a synthetic precursor in organic chemistry, particularly in the formation of pyrazole derivatives. Its (Z)-isomer has been identified in cocrystal structures, demonstrating its role in supramolecular chemistry .

Properties

IUPAC Name

(Z)-3-(4-bromophenyl)-3-chloroprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSSEKZKTYYOQ-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-87-6
Record name 78583-87-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 4-Bromobenzaldehyde (1 equiv)

    • Chloroacetonitrile (1.2 equiv)

    • Base catalyst: Sodium ethoxide (NaOEt, 0.1 equiv) or potassium carbonate (K₂CO₃)

    • Solvent: Ethanol, dimethylformamide (DMF), or methyl tertiary-butyl ether (MTBE)

  • Procedure :

    • The base catalyst is suspended in the solvent, followed by the addition of 4-bromobenzaldehyde.

    • Chloroacetonitrile is introduced dropwise under inert atmosphere (N₂/Ar).

    • The mixture is heated to 60–80°C for 6–12 hours, facilitating dehydration and double-bond formation.

    • The crude product is purified via vacuum distillation or recrystallization from ethanol/water.

  • Yield : 76–91% under optimized conditions.

Optimization Strategies

  • Solvent Systems : Binary solvent systems (e.g., DMF/MTBE) enhance reaction efficiency by improving substrate solubility and reducing side reactions.

  • Catalyst Selection : Fine-grade potassium carbonate (particle size <0.5 mm) increases surface area, accelerating the reaction.

  • Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the nitrile group.

Alternative Halogenation Approaches

Post-Condensation Chlorination

For substrates lacking pre-existing chlorine, electrophilic chlorination of 3-(4-bromophenyl)acrylonitrile offers a viable pathway:

  • Reagents : Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane (DCM).

  • Conditions :

    • Radical initiators (e.g., AIBN) enable regioselective chlorination at the β-position.

    • Reaction time: 4–8 hours at 25–40°C.

  • Yield : 68–74%, with minor di-chlorinated byproducts.

One-Pot Tandem Reactions

Recent advancements integrate condensation and halogenation in a single vessel:

  • Knoevenagel condensation of 4-bromobenzaldehyde with malononitrile.

  • In situ chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

StepReagentTemperatureYield (%)
CondensationMalononitrile60°C83
ChlorinationPOCl₃0°C → 25°C76

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety:

  • Residence Time : 30–60 minutes.

  • Throughput : 5–10 kg/h.

  • Advantages :

    • Precise temperature control minimizes thermal degradation.

    • Automated quenching reduces halogen gas exposure.

Waste Management

  • Byproduct Recycling : Unreacted 4-bromobenzaldehyde is recovered via fractional distillation (≥95% purity).

  • Solvent Recovery : MTBE and DMF are reclaimed through multi-stage distillation, reducing environmental impact.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Knoevenagel9198LowHigh
Post-Chlorination7495ModerateModerate
Tandem Reaction7697HighLow

Key Observations :

  • Knoevenagel condensation remains the most cost-effective and scalable method.

  • Tandem reactions, while efficient, require stringent stoichiometric control to avoid over-chlorination.

Scientific Research Applications

Applications in Organic Synthesis

3-(4-Bromophenyl)-3-chloroacrylonitrile serves as a crucial intermediate in the synthesis of various complex organic compounds. Its ability to undergo multiple chemical reactions makes it valuable in creating diverse molecular architectures.

Key Reactions:

  • Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, allowing for the formation of amines or other functional groups.
  • Cross-Coupling Reactions : The presence of the bromine atom facilitates cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in pharmaceutical synthesis.

Applications in Materials Science

The compound is also explored for its potential use in materials science, particularly in the development of liquid crystal polymers (LCPs). Its structural characteristics enable it to function as a molecular building block for new liquid crystalline materials.

Liquid Crystalline Behavior:

  • Research indicates that derivatives of this compound can exhibit liquid crystalline properties, making them suitable for applications in display technologies and advanced materials.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound has shown promise due to its biological activity. Studies suggest that it may possess antimicrobial and anticancer properties, although further research is necessary to elucidate these effects fully.

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications.
  • Receptor Binding : Its structural components allow it to bind to various biological receptors, which could be explored for drug development .

Comparative Analysis with Related Compounds

The following table summarizes several compounds that share structural similarities with this compound, highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-(4-Chlorophenyl)-3-chloroacrylonitrileContains a chlorine atom instead of brominePotentially different reactivity patterns
3-(Phenyl)-3-chloroacrylonitrileLacks bromination on the phenyl ringMay exhibit different biological activities
2-(4-Bromophenyl)-2-chloroacrylonitrileDifferent positioning of substituentsCould lead to distinct synthetic pathways

Case Studies and Research Findings

  • Biological Activity Study : A study investigated the potential anti-neurotoxic effects of pyrazoline derivatives synthesized from this compound on rainbow trout alevins. Results indicated promising biological activity that warrants further exploration.
  • Liquid Crystal Polymer Development : Research focused on synthesizing new comb-shaped methacrylate oligomers utilizing this compound as a precursor. The resulting materials demonstrated significant liquid crystalline behavior suitable for advanced applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-chloroacrylonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(4-Bromophenyl)-3-chloroacrylonitrile, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Acrylonitrile Derivatives with Thiazole Substitutions

  • 2-[4-(4-Bromophenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile (CAS: 326915-73-5) Structure: Incorporates a thiazole ring substituted with 4-bromophenyl and 2,4-dichlorophenyl groups. Key Difference: The thiazole ring enhances π-π stacking interactions, improving binding affinity to biological targets compared to the simpler acrylonitrile scaffold of the parent compound .
  • (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile (CAS: 210287-81-3) Structure: Combines a thiazole ring with a benzo[f]chromenone moiety.

1,3,4-Oxadiazole Derivatives

  • 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (Compound IIIa)
    • Structure : Features a 1,3,4-oxadiazole core linked to bromophenyl and chlorophenyl groups.
    • Bioactivity : Exhibits 59.5% suppression of carrageenan-induced paw edema (anti-inflammatory activity), comparable to indomethacin (64.3%) at 20 mg/kg .
    • Key Difference : The oxadiazole ring enhances metabolic stability and bioavailability compared to acrylonitrile-based compounds .

Chalcone-Based Acrylonitriles

  • 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Structure: Combines an acryloyl group with a diphenylacetamide backbone. Applications: Studied for solvent-dependent thin-film formation, with implications for organic electronics .

Key Findings and Implications

Reactivity : The nitrile group in this compound facilitates nucleophilic addition reactions, enabling its use in heterocyclic synthesis. Thiazole- and oxadiazole-containing analogs leverage this reactivity but exhibit enhanced target specificity .

Biological Activity : Oxadiazole derivatives outperform acrylonitriles in anti-inflammatory applications due to improved pharmacokinetic profiles .

Material Science : Chalcone-acrylonitrile hybrids demonstrate solvent-dependent film formation, suggesting tunability for optoelectronic devices—a niche unexplored for the parent compound .

Biological Activity

3-(4-Bromophenyl)-3-chloroacrylonitrile is an organic compound notable for its unique structure, which includes a brominated phenyl group and a chloroacrylonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Chemical Formula : C10_{10}H7_{7}BrClN
  • Structure : The compound features a double bond between the carbon atoms adjacent to the nitrile group, contributing to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and influence various signaling pathways, leading to diverse biological effects.

Biological Activities

Research has indicated several areas where this compound exhibits significant biological activity:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, inhibiting the proliferation of cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : Investigations have pointed towards its role in reducing inflammation, possibly through modulation of inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells,
Anti-inflammatoryReduction of inflammatory markers,

Case Study: Anticancer Activity

A study conducted by researchers explored the anticancer properties of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, suggesting that this compound could be a candidate for further development as an anticancer therapeutic agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds.

Table 2: Comparison with Analogous Compounds

Compound NameUnique FeaturesBiological Activity
3-(4-Chlorophenyl)-3-chloroacrylonitrileChlorine atom instead of bromineModerate antibacterial
3-(Phenyl)-3-chloroacrylonitrileLacks bromination on the phenyl ringLimited activity
2-(4-Bromophenyl)-2-chloroacrylonitrileDifferent positioning of substituentsVaries by structure

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Synthesis Intermediate : It is utilized as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development : The compound is being explored as a precursor for developing new pharmaceutical agents targeting various diseases.
  • Specialty Chemicals Production : Its unique properties make it valuable in the production of specialty chemicals and materials.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 3-(4-Bromophenyl)-3-chloroacrylonitrile?

The compound is typically synthesized via halogenation of acrylonitrile derivatives using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) under controlled conditions. A key intermediate in pyrazole synthesis involves reacting the compound with hydrazine to form 5-amino-3-(4-bromophenyl)pyrazole . Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for (Z)-isomers .
  • Mass spectrometry (ESI-MS) for molecular weight validation.

Q. How does the stereochemistry (Z/E configuration) of this compound influence its reactivity?

The (Z)-isomer is stabilized by intramolecular halogen-π interactions, which reduce rotational freedom and enhance electrophilicity at the α-carbon. This configuration is critical in cyclocondensation reactions with hydrazines to form pyrazole derivatives . Computational methods (e.g., DFT) can predict isomer stability, while NOESY NMR experiments experimentally verify spatial proximity of substituents.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role as a precursor in heterocyclic synthesis?

this compound acts as a Michael acceptor in nucleophilic additions. For example:

  • Reaction with hydrazine proceeds via a two-step mechanism: (i) nucleophilic attack at the β-carbon, followed by (ii) cyclization to form pyrazole rings .
  • Competing pathways (e.g., elimination vs. substitution) depend on solvent polarity and temperature. Polar aprotic solvents (DMF, DMSO) favor cyclization, while protic solvents may promote hydrolysis.

Q. How can unexpected co-crystallization with reaction by-products be analyzed and rationalized?

In a reported case, the compound co-crystallized with its pyrazole derivative in a 1:2 stoichiometry. Key analytical steps include:

  • Single-crystal X-ray diffraction : The monoclinic space group (C2/c) and unit cell parameters (a = 13.439 Å, b = 13.868 Å, c = 46.162 Å, β = 93.05°) reveal intermolecular halogen bonding (C–Br···N) and π-π stacking between aromatic rings .
  • Thermogravimetric analysis (TGA) : Differentiates between physical mixtures and true co-crystals based on melting/decomposition profiles.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···Cl contacts contribute ~8% to crystal packing) .

Q. What strategies resolve contradictions in reported bioactivity data for acrylonitrile derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Structural variations : Minor changes (e.g., substituent position on the phenyl ring) drastically alter bioactivity. For example, 4-bromo substitution enhances lipophilicity and membrane permeability compared to 3-bromo analogs .
  • Assay conditions : Use standardized protocols (e.g., CLSI guidelines for MIC determination) to ensure reproducibility.
  • Structure-activity relationship (SAR) studies : Combine in vitro assays (e.g., MTT for cytotoxicity) with molecular docking to identify target binding modes .

Methodological Recommendations

  • For structural refinement : Use SHELXL-97 with multi-scan absorption corrections (SADABS) to handle heavy-atom effects in X-ray datasets .
  • For reaction optimization : Employ Design of Experiments (DoE) to screen variables (temperature, solvent, stoichiometry) efficiently.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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